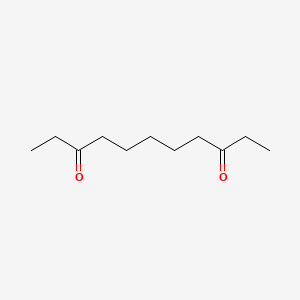
3,9-Undecanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Undecanedione: is an organic compound with the molecular formula C11H20O2 . It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,9-Undecanedione can be synthesized through various methods. One common method involves the Stetter reaction, which is a conjugate addition of an aldehyde to an activated olefin. For example, the reaction of heptanal with 3-buten-2-one in the presence of a thiazolium salt catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 3,9-Undecanedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The diketone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,9-Undecanedione is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving diketones
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique structure contributes to the synthesis of compounds with desirable sensory properties.
Mechanism of Action
The mechanism of action of 3,9-Undecanedione involves its reactivity as a diketone. The compound can participate in various chemical reactions due to the presence of two carbonyl groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds.
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze reactions involving diketones. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
- 2,5-Undecanedione
- 2,10-Undecanedione
- 3,6-Undecanedione
Comparison: 3,9-Undecanedione is unique due to the position of its ketone groups. This structural difference can lead to variations in reactivity and applications compared to other undecanediones. For example, 2,5-Undecanedione and 2,10-Undecanedione have different physical and chemical properties due to the different positions of their ketone groups .
Properties
CAS No. |
17745-35-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
undecane-3,9-dione |
InChI |
InChI=1S/C11H20O2/c1-3-10(12)8-6-5-7-9-11(13)4-2/h3-9H2,1-2H3 |
InChI Key |
PUJPEAVDKOEVSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
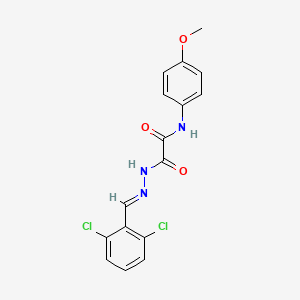
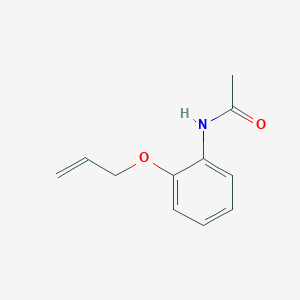


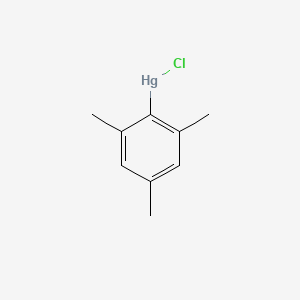
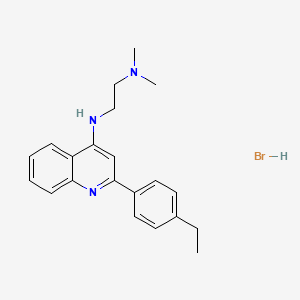
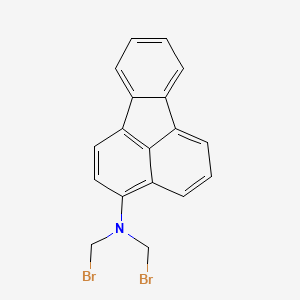
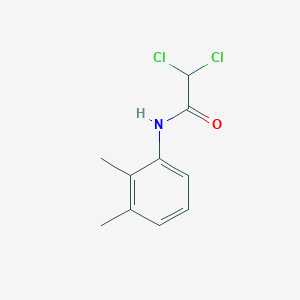
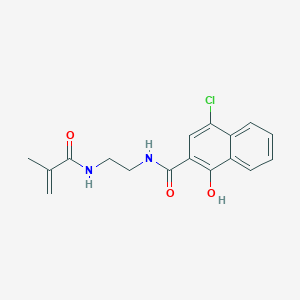
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)

![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
